ethyl 4-(2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate
CAS No.: 946239-76-5
Cat. No.: VC11922291
Molecular Formula: C24H28N4O5S
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946239-76-5 |
|---|---|
| Molecular Formula | C24H28N4O5S |
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | ethyl 4-[[2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H28N4O5S/c1-6-33-23(31)15-7-9-17(10-8-15)26-18(29)13-34-20-16(11-14(2)3)12-25-21-19(20)22(30)28(5)24(32)27(21)4/h7-10,12,14H,6,11,13H2,1-5H3,(H,26,29) |
| Standard InChI Key | NRRNKETXCJEUAE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₂₄N₄O₆S, with a molecular weight of 472.5 g/mol. Key structural components include:
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Pyrido[2,3-d]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.
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Substituents:
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Methyl groups at positions 1 and 3.
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2-Methylpropyl (isobutyl) at position 6.
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Dioxo groups at positions 2 and 4.
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Side chain: A sulfanyl (-S-) group linked via an acetamido bridge to an ethyl benzoate ester.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₄O₆S |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | Ethyl 4-[[2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
| CAS Number | 946261-25-2 |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C |
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to pyridopyrimidine derivatives :
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Core Formation: Condensation of aminopyridine derivatives with diketene or urea analogs to form the pyrido[2,3-d]pyrimidine ring.
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Substituent Introduction:
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Alkylation at position 6 using 2-methylpropyl halides.
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Thiolation at position 5 via nucleophilic substitution with mercaptoacetic acid derivatives.
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Esterification: Coupling the sulfanyl-acetamido intermediate with ethyl 4-aminobenzoate under peptide-coupling conditions (e.g., EDC/HOBt) .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | DMF, 80°C, 12 hrs | 45–60 |
| Alkylation | Isobutyl bromide, K₂CO₃, DCM, RT | 70–85 |
| Thiolation | Mercaptoacetic acid, DCC, THF, 0°C→RT | 50–65 |
| Esterification | Ethyl 4-aminobenzoate, EDC, DMAP, DCM | 60–75 |
Physicochemical Characteristics
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Solubility: Low aqueous solubility due to the hydrophobic isobutyl and benzoate groups; soluble in DMSO, DMF, and dichloromethane.
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Stability: Sensitive to hydrolysis under acidic or basic conditions, particularly at the ester and dioxo groups.
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Spectroscopic Data:
Biological Activity and Mechanisms
Table 3: Antimicrobial Activity of Analogs
| Analog Structure | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| 6-Methoxy derivative | 2.5–10 | S. aureus, E. coli |
| 6-Isobutyl derivative | 1.0–5.0 | P. aeruginosa, C. albicans |
Anticancer Properties
The compound’s pyridopyrimidine core interacts with DNA topoisomerase II and protein kinases. In silico docking studies suggest strong binding affinity (ΔG = -9.8 kcal/mol) for the ATP-binding site of EGFR .
Table 4: Cytotoxicity Data (IC₅₀, μM)
| Cell Line | This Compound | Cisplatin |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | 8.9 ± 0.7 |
| A549 (Lung) | 18.6 ± 2.1 | 10.3 ± 1.0 |
| HepG2 (Liver) | 15.9 ± 1.8 | 9.5 ± 0.9 |
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (45–60%) due to ester hydrolysis in the gut.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the isobutyl group; primary metabolite: 6-carboxylic acid derivative.
Toxicity
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Acute Toxicity (LD₅₀): 320 mg/kg (mice, oral).
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Genotoxicity: Negative in Ames test; no chromosomal aberrations observed.
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a tyrosine kinase inhibitor for EGFR-driven cancers.
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Infectious Diseases: Targeting multidrug-resistant Gram-negative bacteria.
Industrial Synthesis Optimization
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